6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol: A Privileged Scaffold for Targeted Kinase, PDE, and PARP Inhibition
6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol: A Privileged Scaffold for Targeted Kinase, PDE, and PARP Inhibition
Executive Summary
In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of rational drug design[1]. 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol (often existing in its tautomeric form, 6-(cyclohexyl(ethyl)amino)pyridazin-3(2H)-one) represents a highly versatile and structurally optimized building block.
Characterized by a nitrogen-rich heterocyclic core and a bulky, lipophilic tertiary amine appendage, this compound is strategically employed in the development of targeted therapeutics. Historically, the pyridazinone nucleus has been the engine behind potent phosphodiesterase (PDE) inhibitors (such as zardaverine and bemoradan)[2],[3]. More recently, it has emerged as a critical pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, specifically targeting PARP-1 and the mono-ART PARP7, which are vital in oncology and tumor microenvironment modulation[4],[5],[6].
This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and in vitro validation protocols for utilizing 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol in advanced drug discovery workflows.
Structural & Physicochemical Profiling
The pharmacological utility of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol is driven by two distinct structural domains: the tautomeric core and the lipophilic tail[7].
The Tautomeric Core: Pyridazin-3-ol ⇌ Pyridazin-3(2H)-one
In aqueous environments and within protein binding pockets, the compound predominantly adopts the pyridazin-3(2H)-one (lactam) tautomer[8]. This keto-enol tautomerism is not merely a structural curiosity; it is the fundamental basis of target engagement. The lactam form presents a contiguous hydrogen-bond donor (N-H) and acceptor (C=O) motif. This bidentate system perfectly mimics the pyrimidine ring of cAMP (in PDE4 inhibition)[3] and the nicotinamide amide group of NAD+ (in PARP inhibition)[9].
The Lipophilic Tail: Cyclohexyl(ethyl)amino Group
The substitution at the 6-position features a cyclohexyl ring and an ethyl group attached to a central nitrogen.
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Causality in Design: Why use an ethyl group rather than a simple methyl or a secondary amine? The ethyl group restricts the conformational flexibility of the cyclohexyl ring. By locking the bulky cyclohexyl moiety into a specific spatial orientation, the entropic penalty upon binding is drastically reduced. This allows the tail to efficiently occupy deep, hydrophobic pockets in the target enzyme's catalytic cleft[6].
Physicochemical Data Summary
| Property | Value | Pharmacological Significance |
| Molecular Weight | 221.30 g/mol | Highly fragment-like; allows for further functionalization while remaining within Lipinski's Rule of 5. |
| LogP (est.) | ~2.8 - 3.2 | Excellent balance of aqueous solubility and lipid membrane permeability. |
| H-Bond Donors | 1 (Lactam form) | Crucial for anchoring to hinge regions of target kinases or PARP enzymes[5]. |
| H-Bond Acceptors | 2 | Facilitates secondary dipole interactions within the active site. |
| Topological PSA | ~45 Ų | Highly favorable for cellular penetration and potential blood-brain barrier (BBB) crossing. |
Mechanistic Grounding: Target Engagement Logic
When derivatives of this scaffold enter an active site, the binding is synergistic. The pyridazinone core acts as the anchor, while the cyclohexyl(ethyl)amino group acts as the affinity driver.
Caption: Pharmacophore model illustrating the dual-action binding mechanism of the pyridazinone scaffold.
Synthetic Methodology
The synthesis of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol requires precise control over nucleophilic substitution to avoid di-substitution and ensure the integrity of the heterocyclic core[10].
Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Reagents: Dissolve 3,6-dichloropyridazine (1.0 eq) and N-ethylcyclohexanamine (1.1 eq) in anhydrous 1,4-dioxane.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0°C.
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Reaction: Heat the mixture to reflux (100°C) for 12 hours under an inert argon atmosphere.
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Causality of Choices: 1,4-dioxane is selected over DMF because DMF can degrade at high temperatures to release dimethylamine, which would compete as a nucleophile. DIPEA is utilized instead of Triethylamine; its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring it solely acts as an HCl scavenger to drive the reaction forward.
Step 2: Acidic Hydrolysis to the Lactam
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Reagents: Isolate the intermediate (6-chloro-N-cyclohexyl-N-ethylpyridazin-3-amine) and dissolve it in Glacial Acetic Acid.
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Catalyst: Add Sodium Acetate (NaOAc) (3.0 eq).
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Reaction: Reflux at 120°C for 24 hours.
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Causality of Choices: Acidic hydrolysis via an acetoxy intermediate is strictly preferred over basic hydrolysis (e.g., NaOH/H2O). Strong bases can cause hydrolytic cleavage of the newly formed tertiary amine bond or lead to ring-opening degradation of the pyridazine core[10]. Acetic acid ensures a clean conversion to the desired pyridazin-3-ol.
Caption: Step-by-step synthetic workflow and quality control checkpoints for the target compound.
In Vitro Assay Protocol: Target Engagement Validation
To validate the biological efficacy of derivatives built from this scaffold, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for PARP7 and PDE4 binding[3],[6].
TR-FRET Binding Assay Protocol
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Preparation: Prepare a 384-well low-volume microplate. Dispense 5 µL of the target enzyme (e.g., Recombinant PARP7) in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).
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Compound Addition: Add 100 nL of the pyridazinone derivative (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.
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Probe Addition: Add 5 µL of a tracer solution containing a biotinylated NAD+ analog and Europium-cryptate labeled anti-GST antibody alongside Streptavidin-XL665.
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Incubation: Incubate in the dark at room temperature for 60 minutes to allow equilibrium binding.
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Reading: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm and 665 nm.
Self-Validating System & Causality
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Why TR-FRET? Standard biochemical assays (like ELISA or standard fluorescence) are highly susceptible to compound auto-fluorescence. Because pyridazinone derivatives are nitrogen-rich heterocycles, they often exhibit intrinsic fluorescence. The time-resolved nature of TR-FRET introduces a microsecond delay before reading, allowing short-lived background fluorescence to decay, ensuring the signal is exclusively from target binding.
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Quality Control (Z'-factor): The assay is self-validating through the mandatory calculation of the Z'-factor for every plate. The protocol requires a DMSO-only control (0% inhibition) and a reference inhibitor control (e.g., RBN-2397 for PARP7, 100% inhibition)[6]. A Z' > 0.6 mathematically guarantees that the assay window is robust enough to distinguish true binding from assay noise.
References
- Heteroaryl compounds for the treatment of cancer.Google Patents (WO2024033454A1).
- PYRIDAZINONES AS PARP7 INHIBITORS.European Patent Office (EP 3788040 B1).
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Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available at:[Link]
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Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry. Available at:[Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences (MDPI). Available at:[Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (PMC). Available at:[Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. National Institutes of Health (PMC). Available at:[Link]
- Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp).Google Patents (EP2029551B1).
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry (Bentham Science). Available at: [Link]
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Design, Synthesis, and Structure–Activity Relationship of Novel Pyridazinone-Based PARP7/HDACs Dual Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]
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